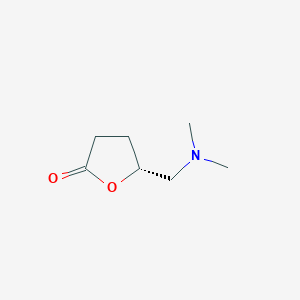
(R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is a chiral compound with a unique structure that includes a dihydrofuran ring and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one typically involves the use of enantioselective catalysts to ensure the correct chiral configuration. One common method involves the use of a bifunctional quinine/squaramide organocatalyst, which facilitates the asymmetric organocatalytic domino type Michael-SN2 reactions. This method allows for the production of enantiomerically enriched dihydrofuran derivatives under optimized conditions, with good diastereoselectivity and enantioselectivities up to 97% .
Industrial Production Methods
Industrial production of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted dihydrofuran derivatives .
科学的研究の応用
®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dihydrofuran ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
(S)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one: The enantiomer of the compound with similar chemical properties but different biological activities.
2,3-Dihydrofurans: A class of compounds with a similar dihydrofuran ring structure but different substituents.
Dimethylamino derivatives: Compounds with a dimethylamino group attached to various molecular frameworks
Uniqueness
®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is unique due to its specific chiral configuration and the presence of both a dihydrofuran ring and a dimethylamino group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(5R)-5-[(dimethylamino)methyl]oxolan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-8(2)5-6-3-4-7(9)10-6/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChIキー |
FIALIDNIKYJWRU-ZCFIWIBFSA-N |
異性体SMILES |
CN(C)C[C@H]1CCC(=O)O1 |
正規SMILES |
CN(C)CC1CCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


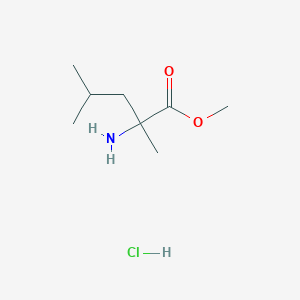
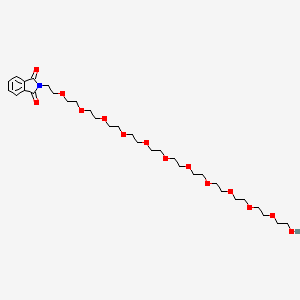
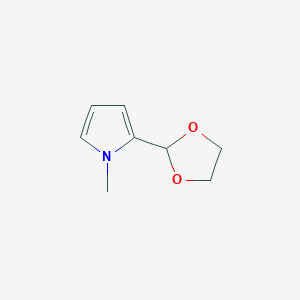
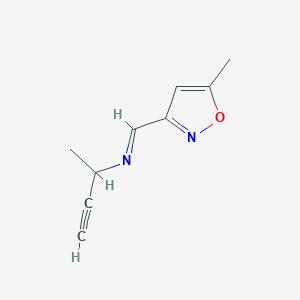
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
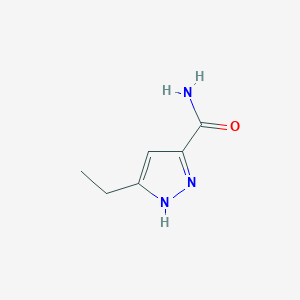
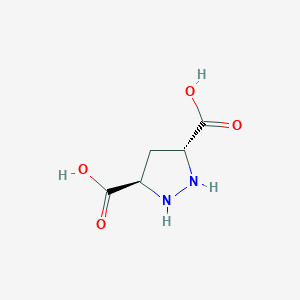
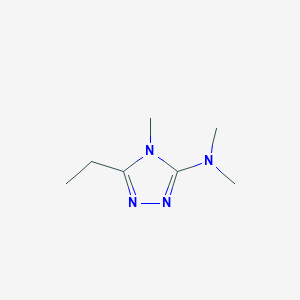

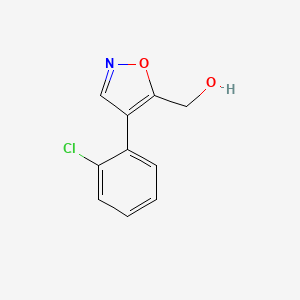
![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)
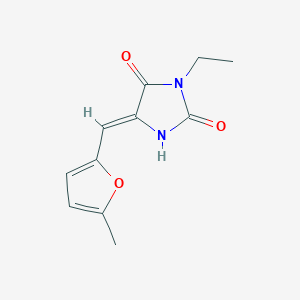
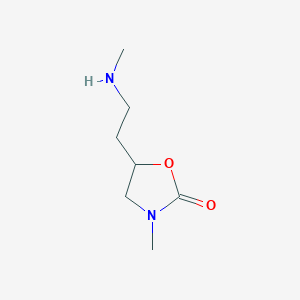
![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
